molecular formula C15H11Cl2N5O2 B11159254 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11159254
M. Wt: 364.2 g/mol
InChI Key: FGTGJAJUYPLQQM-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a chloro-substituted benzene ring, and a methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the appropriate amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the chloro groups, potentially leading to the formation of dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield dechlorinated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial activity. In a study focusing on related tetrazoles, it was found that these compounds can inhibit the growth of various bacterial and fungal strains effectively. The biological activity of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide could be comparable to established antibiotics such as isoniazid and fluconazole .

Anticancer Potential

The tetrazole derivatives have also been investigated for their anticancer properties. A study on similar compounds demonstrated their efficacy against human cancer cell lines, suggesting that this compound may possess similar anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent chlorination steps. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings can significantly affect the biological activity of the compound. For instance, variations in substituents on the benzamide and tetrazole rings have been shown to alter lipophilicity and potency against specific pathogens .

Case Study 1: Antimicrobial Screening

In one study, a series of synthesized tetrazole derivatives were screened against Escherichia coli and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard treatments. The findings suggest that this compound could be further explored as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related compounds against breast cancer cell lines. The study utilized assays such as Sulforhodamine B (SRB) to evaluate cell viability post-treatment with various concentrations of tetrazole derivatives. Results indicated significant cytotoxicity in certain derivatives, warranting further research into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide: Lacks the tetrazole ring.

    N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substitution on the benzene ring.

    2-chloro-N-(4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substitution on the methoxyphenyl group.

Uniqueness

The presence of both the tetrazole ring and the specific chloro and methoxy substitutions makes 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H11Cl2N5O2

Molecular Weight

364.2 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11Cl2N5O2/c1-24-14-5-2-9(6-13(14)17)19-15(23)11-7-10(3-4-12(11)16)22-8-18-20-21-22/h2-8H,1H3,(H,19,23)

InChI Key

FGTGJAJUYPLQQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl

Origin of Product

United States

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